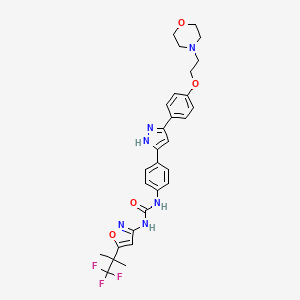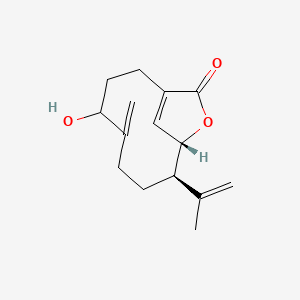
Isocampneoside I
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Isocampneoside I can be isolated from natural sources such as Cistanche deserticola The preparation involves extraction and purification processes the compound is typically stored at -20°C for long-term stability .
Analyse Des Réactions Chimiques
Isocampneoside I undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Isocampneoside I has several scientific research applications:
Chemistry: It is used as a reference compound in the study of phenethyl oligosaccharides.
Biology: It is studied for its protective effects against cytotoxicity in primary hepatocytes.
Medicine: It has potential therapeutic applications due to its ability to inhibit D-galactose-induced cytotoxicity.
Industry: It is used in the development of natural product-based pharmaceuticals.
Mécanisme D'action
Isocampneoside I exerts its effects by inhibiting D-galactose-induced cytotoxicity. The molecular targets and pathways involved include the protection of primary hepatocytes from oxidative stress and cytotoxic damage .
Comparaison Avec Des Composés Similaires
Isocampneoside I is similar to other acylated phenylethanoid oligoglycosides such as kankanosides J1, J2, K1, and K2. These compounds also exhibit protective effects against cytotoxicity in primary hepatocytes. this compound is unique due to its specific structure and higher potency in inhibiting D-galactose-induced cytotoxicity .
Similar compounds include:
- Kankanoside J1
- Kankanoside J2
- Kankanoside K1
- Kankanoside K2
Propriétés
Formule moléculaire |
C30H38O16 |
|---|---|
Poids moléculaire |
654.6 g/mol |
Nom IUPAC |
[(2R,3R,4S,5R,6R)-6-[2-(3,4-dihydroxyphenyl)-2-methoxyethoxy]-3,5-dihydroxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C30H38O16/c1-13-23(36)25(38)26(39)30(44-13)46-28-24(37)21(12-42-22(35)8-4-14-3-6-16(31)18(33)9-14)45-29(27(28)40)43-11-20(41-2)15-5-7-17(32)19(34)10-15/h3-10,13,20-21,23-34,36-40H,11-12H2,1-2H3/b8-4+/t13-,20?,21+,23-,24+,25+,26+,27+,28-,29+,30-/m0/s1 |
Clé InChI |
DEEKDIJUYMOYHW-FAPGXYGISA-N |
SMILES isomérique |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2O)OCC(C3=CC(=C(C=C3)O)O)OC)COC(=O)/C=C/C4=CC(=C(C=C4)O)O)O)O)O)O |
SMILES canonique |
CC1C(C(C(C(O1)OC2C(C(OC(C2O)OCC(C3=CC(=C(C=C3)O)O)OC)COC(=O)C=CC4=CC(=C(C=C4)O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


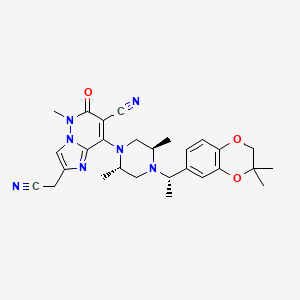
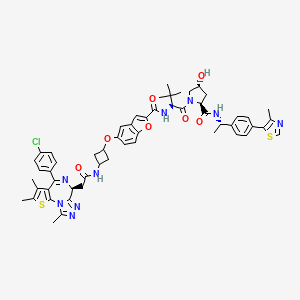
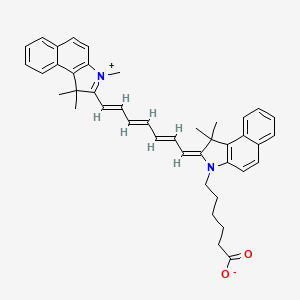
![N-[1-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide](/img/structure/B12386880.png)
![10-[5,9-dimethyl-10-[[1-(6-morpholin-4-ylhexyl)triazol-4-yl]methoxymethyl]-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-5,9-dimethyl-7,7-dioxo-3,7λ6,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene-4-carbonitrile](/img/structure/B12386887.png)
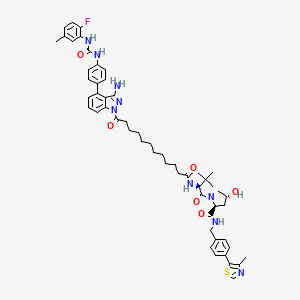
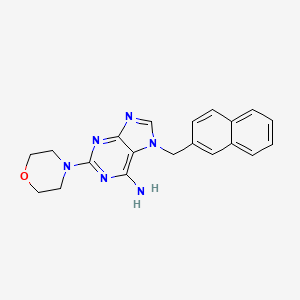
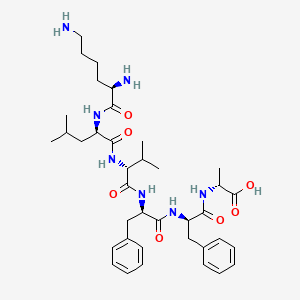
![2-[(1R,3R)-4-methyl-3-[[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]-propylamino]-1-propoxypentyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B12386905.png)
![3-[[di(propan-2-yl)amino]-[3-[2-[(1E,3E,5E)-5-[1-[3-[(4-methoxyphenyl)-diphenylmethoxy]propyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]propoxy]phosphanyl]oxypropanenitrile;chloride](/img/structure/B12386906.png)
![(E)-1-[4-(2-amino-1,3-benzothiazole-6-carbonyl)piperazin-1-yl]-3-(4-bromophenyl)prop-2-en-1-one](/img/structure/B12386918.png)

